

Mercury(I) Oxide (Hg₂O): A Technical Examination of an Elusive Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury(I) oxide*

Cat. No.: *B098878*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercury(I) oxide (Hg₂O), historically referred to as mercurous oxide, presents a unique case in inorganic chemistry. While its stoichiometric formula is well-established, extensive research indicates that Hg₂O is not a stable, isolable compound under normal conditions. Instead, it is widely considered to be an intimate mixture of mercury(II) oxide (HgO) and elemental mercury (Hg).[1][2] This technical guide provides a comprehensive overview of the reported physical and chemical properties of what is referred to as Hg₂O, with the critical context of its inherent instability and composite nature. Understanding this context is crucial for any researcher encountering this substance in literature or experimental settings.

Identity and Stability

The primary challenge in characterizing **mercury(I) oxide** is its propensity to decompose. X-ray diffraction studies have shown that the solid formed by the addition of sodium hydroxide to a mercurous nitrate solution is a mixture of HgO and Hg.[2] The consensus in the scientific community is that true **mercury(I) oxide** has not been isolated as a stable, pure compound.[2] It is chemically unstable and readily disproportionates into mercury(II) oxide and metallic mercury.[3][4]

Decomposition Reaction:

This decomposition is a key characteristic and should be a primary consideration in any experimental work.

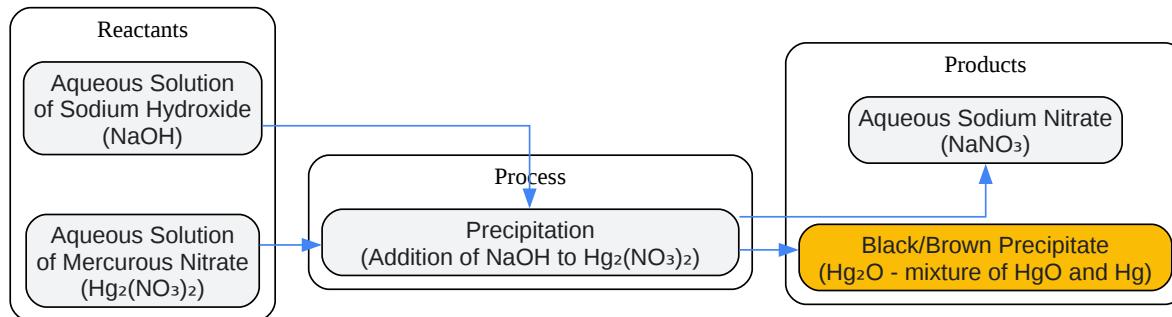
Physical Properties

The physical properties attributed to **mercury(I) oxide** are summarized in the table below. It is important to interpret this data with the understanding that these values likely represent the properties of the HgO and Hg mixture.

Property	Value	Source
Molecular Formula	Hg ₂ O	[1][6]
Molar Mass	417.18 g/mol	[1]
Appearance	Black or brownish-black powder	[1][3]
Density	9.8 g/cm ³	[1][3]
Melting Point	Decomposes at 100 °C	[7][8]
Solubility in Water	Insoluble	[1][3]
Odor	Odorless	[3]

Chemical Properties

The reactivity of what is designated as Hg₂O is largely governed by its components, HgO and Hg. The material is reported to be soluble in nitric acid and to react with hydrochloric acid to form mercurous chloride (calomel, Hg₂Cl₂).[1][3]

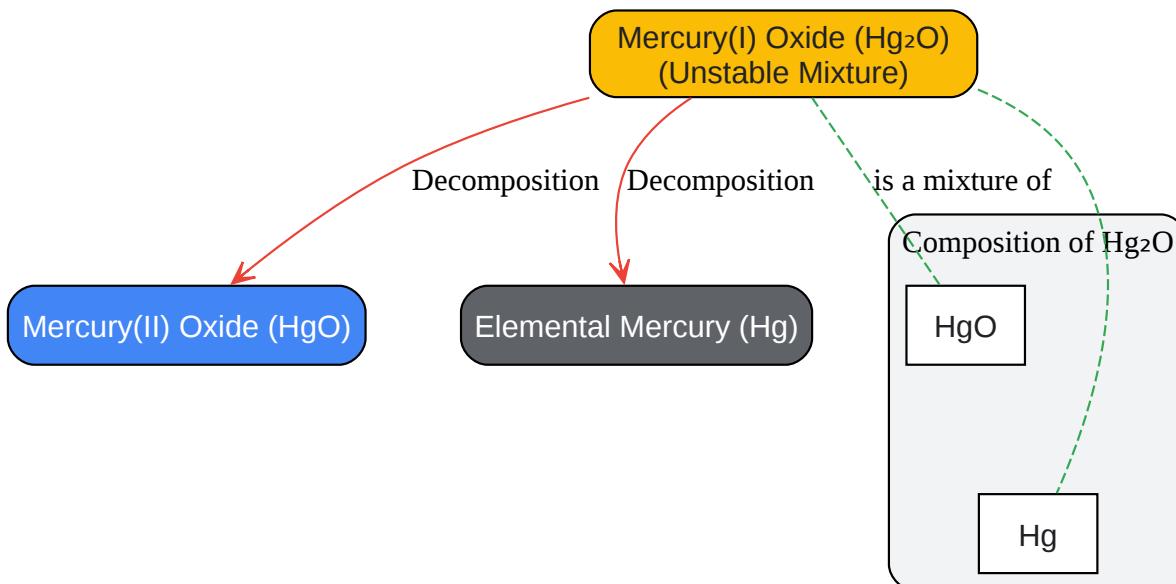

Property	Description	Source
Reactivity with Acids	Dissolves in nitric acid. Reacts with hydrochloric acid to form insoluble mercurous chloride (calomel).	[1] [3]
Stability	Chemically unstable; converts to mercury(II) oxide and mercury metal.	[3] [4]
Reactivity Profile	Mixtures with barium oxide react vigorously with hydrogen sulfide in air. Explosions may result. Contact with hydrogen peroxide can cause explosive decomposition. Mixtures with phosphorus or sulfur can explode on impact or with friction, respectively.	[1]

Experimental Protocols

Given the instability of pure Hg_2O , detailed experimental protocols for its synthesis and characterization as a distinct compound are not available in the scientific literature. The substance referred to as **mercury(I) oxide** is typically produced by the precipitation of a mercurous salt solution with an alkali hydroxide, such as sodium hydroxide.

Illustrative Preparation of the Hg_2O Mixture:

The following is a conceptual workflow for the precipitation of the substance commonly identified as **mercury(I) oxide**.



[Click to download full resolution via product page](#)

Conceptual workflow for the precipitation of the Hg₂O mixture.

Logical Relationships and Decomposition Pathway

The relationship between **mercury(I) oxide**, mercury(II) oxide, and elemental mercury is central to understanding its chemistry. The following diagram illustrates the decomposition pathway and the nature of Hg₂O as a mixture.

[Click to download full resolution via product page](#)

Decomposition pathway and composition of Hg_2O .

Conclusion

In conclusion, while the formula Hg_2O exists in chemical literature, it is crucial for researchers to recognize that this substance is not a stable, isolable compound. It is best described as an intimate mixture of mercury(II) oxide and elemental mercury. This inherent instability dictates its physical and chemical properties and precludes the development of standardized experimental protocols for its synthesis and characterization as a pure substance. Any future research involving "**mercury(I) oxide**" should be designed with a thorough understanding of its composite and unstable nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury oxide (Hg_2O) | Hg_2O | CID 16683011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercuric oxide | HgO | CID 30856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercury(I) oxide - Wikipedia [en.wikipedia.org]
- 4. Mercury(I) oxide - Wikiwand [wikiwand.com]
- 5. quora.com [quora.com]
- 6. CharChem. Mercury(I) oxide [easychem.org]
- 7. chembk.com [chembk.com]
- 8. WebElements Periodic Table » Mercury » dimercury oxide [webelements.co.uk]
- To cite this document: BenchChem. [Mercury(I) Oxide (Hg_2O): A Technical Examination of an Elusive Compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098878#physical-and-chemical-properties-of-hg2o\]](https://www.benchchem.com/product/b098878#physical-and-chemical-properties-of-hg2o)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com